BENGHE Foundational & Exploratory

Check Availability & Pricing

B-Resorcylaldehyde physical and chemical
characteristics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Dihydroxybenzaldehyde

Cat. No.: B120756

B-Resorcylaldehyde: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Resorcylaldehyde, systematically known as 2,4-dihydroxybenzaldehyde, is an organic
compound belonging to the family of phenolic aldehydes. It is characterized by a benzene ring
substituted with two hydroxyl (-OH) groups at positions 2 and 4, and a formyl (-CHO) group at
position 1. This molecule serves as a versatile intermediate and building block in the synthesis
of a wide array of pharmaceuticals, dyes, agrochemicals, and materials. Its antioxidant and
antibacterial properties also make it a subject of interest in medicinal chemistry and drug
development. This guide provides an in-depth overview of its core physical and chemical
characteristics, experimental protocols, and key reactivity pathways.

Physical and Chemical Characteristics

B-Resorcylaldehyde is typically a crystalline solid, ranging in color from cream or light yellow to
beige.[1] It is known to be sensitive to air and moisture, and prolonged exposure can cause it to
turn into a brown, amorphous powder that is insoluble in ether.[2][3]

General and Physicochemical Properties
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The fundamental properties of 3-Resorcylaldehyde are summarized in the table below,

providing a snapshot of its identity and key physical constants.

Property Value Reference(s)

IUPAC Name 2,4-dihydroxybenzaldehyde [4]
B-Resorcylaldehyde, 4-

Synonyms Formylresorcinol, 2,4- [4][5116]
Dihydroxybenzenecarbonal

CAS Number 95-01-2 [51[7]

Molecular Formula C7HeOs3 [2][5]

Molar Mass 138.12 g/mol

Appearance Cream .to light brown o
crystalline powder or flakes

Density 1.409 g/cm3 [1][5]

pKa 7.56 £ 0.18 (Predicted) [1]

LogP 1.229 - 1.38 [8]

Refractive Index 1.674 [1][5]

Hydrogen Bond Donors 2 [1]

Hydrogen Bond Acceptors 3 [1]

Thermochemical Data

The thermal properties of a compound are critical for its handling, storage, and application in

various chemical processes.
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Property Value Reference(s)

Melting Point 133 - 138 °C (271.4 - 280.4 °F)  [1][5][7][9][10]

o : 350.7 °C at 760 mmHg 220 -
Boiling Point [11[5][71191[10]
228 °C at 22 mmHg

Flash Point 165.9 °C [1][5]

Solubility Profile

Understanding the solubility is key to designing reaction conditions and purification procedures.

Solvent Solubility Reference(s)
Water Soluble [11[2][5]
Ethanol Soluble [2][5]

Ether Soluble [2][5]
Chloroform Soluble [2][5]

Glacial Acetic Acid Soluble [2][5]

Soluble (Difficultly soluble in
Benzene [2][5]
cold benzene)

DMSO Slightly soluble [1]18]
Ethyl Acetate Slightly soluble [1]8]
Methanol Slightly soluble [1][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (3-
Resorcylaldehyde.
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Spectrum Type Key Features Reference(s)

Signals expected for aromatic
protons (approx. 6.3-7.3 ppm),
an aldehyde proton (approx.

1H NMR (DMSO-ds) 10.2 ppm), and two hydroxyl 2]
protons (approx. 9.7-11.0
ppm). The exact shifts and
coupling patterns depend on

the specific environment.

Peaks expected for aromatic
carbons (approx. 104-163
ppm), and a downfield
13C NMR aldehyde carbon (approx. 190-  [7][11]
200 ppm).[11] The carbons
attached to hydroxyl groups
will be shifted downfield.

Broad O-H stretching band
(phenolic) around 3200-3500
cm~1[12] Aromatic C-H
stretching just above 3000
cm~1, Strong C=0 stretching
IR (KBr, cm~1) [2][12][14]
(aldehyde) around 1640-1690
cm~1[13] Aromatic C=C
stretching around 1500-1600
cm~1, C-O stretching around

1200-1300 cm™1.

Maximum absorption (Amax) is

expected due to Tt 1T*

transitions within the aromatic
] ring and carbonyl group,

UV-Vis (Methanol) ) [15][16][17]
influenced by the hydroxyl
substituents.[15][16] A reported
Sadtler UV number is 21982N.

[17]
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Chemical Reactivity and Synthesis

B-Resorcylaldehyde's reactivity is governed by its three functional groups: two phenolic
hydroxyl groups and one aldehyde group. The hydroxyl groups are nucleophilic and acidic,
while the aldehyde group is electrophilic and can undergo condensation and oxidation
reactions. The molecule is stable under normal temperatures and pressures but is sensitive to
air, strong oxidizing agents, and strong bases.[3][8]

Logical Framework of Structure-Reactivity

Caption: Relationship between functional groups and chemical properties.

Key Reactions

o Regioselective Alkylation/Benzylation: Due to the different acidities of the two hydroxyl
groups (the 4-OH is more acidic), it is possible to achieve regioselective alkylation or
benzylation at the C4 position under mild basic conditions (e.g., using CsHCOs or KF).[3][5]
[9] This is a crucial reaction for synthesizing derivatives with modified properties.

o Condensation Reactions: The aldehyde group readily reacts with primary amines,
hydrazines, and hydrazides to form Schiff bases or hydrazones.[1][18] For example, it
undergoes a condensation reaction with isonicotinic acid hydrazide to yield 2,4-
dihydroxybenzaldehyde isonicotinoyl hydrazone.[8]

» Vilsmeier-Haack Formylation: This is a common method for synthesizing B-Resorcylaldehyde
from resorcinol.[5][19]

Experimental Protocols

This protocol describes a high-yield synthesis of 2,4-dihydroxybenzaldehyde from resorcinol.

o Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride
(POCIs) in acetonitrile to a solution of dimethylformamide (DMF) in acetonitrile at room
temperature.

» Reaction: Cool the Vilsmeier reagent solution to approximately -15 °C.
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Slowly add a solution of resorcinol in acetonitrile to the cooled reagent. Maintain the
temperature between -10 °C and 25 °C during the addition.

After the addition is complete, allow the reaction to warm to 25-30 °C and stir for about 2
hours.

Isolation: The intermediate Vilsmeier-formamidinium salt precipitates from the solution.
Isolate the crystalline salt by filtration.

Hydrolysis: Convert the isolated salt to 2,4-dihydroxybenzaldehyde by crystallization from
warm water. The final product can be obtained in yields of 69-80%.
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Caption: Workflow for the Vilsmeier-Haack synthesis of 3-Resorcylaldehyde.
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This protocol achieves selective benzylation at the more acidic 4-hydroxyl position.

e Setup: To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in acetonitrile, add anhydrous
potassium fluoride (KF, 2.0 eq.) or cesium bicarbonate (CsHCOs, 3.0 eq.).[3][5]

» Addition: Add benzyl chloride (1.75-3.0 eq.) to the mixture. A catalytic amount of potassium
iodide (KI) may be added to facilitate the reaction.[5]

e Reaction: Heat the reaction mixture to reflux (or 80 °C for CsHCOs) and stir vigorously for 4-
24 hours.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Workup: After cooling to room temperature, filter the solid salts.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by
flash column chromatography (e.g., using an EtOAc/Hexanes gradient) to isolate the 4-
benzyloxy-2-hydroxybenzaldehyde product.

This is a general procedure for the condensation reaction with a hydrazide.

» Dissolution: Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and the desired
carboxylic acid hydrazide (e.g., isonicotinic hydrazide) in methanol.

o Catalysis: Add a catalytic amount of acetic acid to the solution.

o Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress
can be monitored by TLC.

« |solation: The hydrazone product often precipitates from the solution upon cooling. It can be
collected by filtration.

« Purification: If necessary, the product can be further purified by recrystallization from a
suitable solvent (e.g., ethanol or methanol).
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Caption: General pathway for the formation of a hydrazone.

Safety and Handling

B-Resorcylaldehyde is classified as harmful and an irritant. Proper safety precautions must be
taken during handling.

e Hazards: Harmful if swallowed (H302). Causes skin irritation (H315), serious eye irritation
(H319), and may cause respiratory irritation (H335).[4][20]

e Precautions: Avoid breathing dust (P261).[20] Use in a well-ventilated area.[3] Wear
protective gloves, clothing, and eye/face protection.[9]

o First Aid:

o Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing (P305 + P351 + P338).[20]

o Skin: Wash with plenty of soap and water.[9]
o Ingestion: Rinse mouth and seek medical attention.[9]
o Inhalation: Move person to fresh air.[9]

» Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][20] It is air-
sensitive and should be stored under an inert atmosphere (e.g., nitrogen) if possible.[8][9]

e Incompatibilities: Strong oxidizing agents and strong bases.[3][9]
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» Disposal: Dispose of in accordance with local regulations. Dissolving in a combustible
solvent and burning in a chemical incinerator is a possible method.[20]

Applications

B-Resorcylaldehyde is a valuable intermediate in various fields:

o Pharmaceuticals: It is a precursor for synthesizing compounds with antibacterial and
antioxidant activities.[5]

e Dyes and Pigments: Used as an intermediate in the dye industry.[5]
» Materials Science: Employed in the synthesis of polymers and chiral liquid crystal dimers.[1]

» Analytical Chemistry: Its derivatives, such as the fluorescent isonicotinoyl hydrazone, can be
used as analytical reagents.[3]

Conclusion

B-Resorcylaldehyde is a multifunctional aromatic aldehyde with well-defined physical properties
and versatile chemical reactivity. Its synthesis is achievable through established methods like
the Vilsmeier-Haack reaction, and its functional groups can be selectively modified to produce
a wide range of valuable derivatives. A thorough understanding of its characteristics, reactivity,
and handling requirements, as outlined in this guide, is essential for its effective and safe
utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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